3-Bromo-5-chlorobenzene-1,2-diol (CAS 180995-18-0) is a specialized dihalogenated catechol featuring distinct bromine and chlorine substituents at the 3- and 5-positions. In industrial and advanced laboratory synthesis, this specific substitution pattern serves as a high-value building block for complex active pharmaceutical ingredients (APIs), particularly sodium channel modulators, and advanced agrochemicals [1]. The presence of the 1,2-diol moiety enables standard catechol protection strategies, while the mixed halogens establish a predictable, procurement-critical hierarchy of reactivity for downstream functionalization, allowing chemists to bypass complex late-stage halogenations [2].
Substituting 3-bromo-5-chlorobenzene-1,2-diol with symmetrical analogs like 3,5-dibromocatechol or 3,5-dichlorocatechol severely compromises synthetic efficiency in multi-step workflows. Symmetrical dihalides lack orthogonal reactivity, leading to poor regioselectivity during mono-coupling reactions and resulting in complex product mixtures that require extensive, yield-reducing chromatographic separation [1]. Furthermore, utilizing a mono-halogenated catechol followed by late-stage halogenation often fails because the high electron density of the catechol ring promotes over-halogenation or undesired oxidative degradation[2]. Procuring the pre-installed 3-bromo-5-chloro scaffold ensures precise, stepwise functionalization without the severe yield penalties associated with symmetrical baselines.
In palladium-catalyzed cross-coupling reactions, the distinct carbon-halogen bond dissociation energies of the 3-bromo and 5-chloro positions allow for highly selective mono-functionalization. Procuring 3-bromo-5-chlorobenzene-1,2-diol enables direct C3-substitution while leaving the C5-chlorine intact for subsequent reactions or as a final pharmacophore element, drastically outperforming symmetrical dibromo-analogs [1].
| Evidence Dimension | Ratio of mono-coupled to di-coupled product in standard Pd-catalyzed Suzuki coupling (1.05 equiv boronic acid) |
| Target Compound Data | >95:5 regioselectivity favoring C3-substitution |
| Comparator Or Baseline | 3,5-dibromocatechol (typically yields ~60:40 mixtures of mono/di-substituted products) |
| Quantified Difference | 35% absolute improvement in mono-coupling selectivity |
| Conditions | Standard Pd(dppf)Cl2 catalysis, protected catechol intermediate, 1.05 equiv arylboronic acid |
Eliminates the need for complex stoichiometric control and reduces downstream purification costs in API synthesis.
Building a 3-substituted-5-chlorocatechol motif from a simpler precursor requires late-stage chlorination, which is notoriously problematic on electron-rich catechol rings due to competing oxidation and over-chlorination. Utilizing the pre-halogenated 3-bromo-5-chlorobenzene-1,2-diol scaffold bypasses this step entirely, securing a much higher overall throughput for the target motif [1].
| Evidence Dimension | Overall yield of 3-aryl-5-chlorocatechol derivatives |
| Target Compound Data | 75-85% overall yield via direct cross-coupling of the pre-halogenated scaffold |
| Comparator Or Baseline | Late-stage chlorination of 3-aryl catechols (<40% yield due to over-chlorination and oxidative degradation) |
| Quantified Difference | >2-fold increase in target yield |
| Conditions | Multi-step synthesis comparing early-stage vs late-stage halogenation of electron-rich catechol rings |
Procuring the precisely di-halogenated precursor bypasses the notoriously difficult and low-yielding late-stage chlorination of electron-rich aromatics.
Electron-rich catechols are prone to ambient auto-oxidation, necessitating strict inert-atmosphere handling. The dual electron-withdrawing halogens (bromine and chlorine) in 3-bromo-5-chlorobenzene-1,2-diol significantly raise the oxidation potential of the aromatic ring, providing a more robust material for pilot-scale weighing, transfer, and storage compared to unsubstituted baselines [1].
| Evidence Dimension | Anodic peak potential (Epa) and susceptibility to ambient auto-oxidation |
| Target Compound Data | Elevated Epa (> +0.7 V vs Ag/AgCl); high stability under ambient atmospheric exposure |
| Comparator Or Baseline | Unsubstituted catechol (Epa ~ +0.4 V vs Ag/AgCl; rapidly oxidizes and darkens upon atmospheric exposure) |
| Quantified Difference | Positive shift in oxidation potential (> +0.3 V), directly correlating to reduced ambient degradation |
| Conditions | Electrochemical analysis and ambient atmospheric exposure at room temperature |
Improves batch-to-batch reproducibility and simplifies bulk material handling in scale-up manufacturing.
This compound is a highly efficient precursor for complex pyridine-carboxamide derivatives used in pain management research. The C5-chlorine acts as a specific, stable lipophilic pharmacophore, while the C3-bromine serves as the reactive handle for regioselective coupling to the core scaffold[1].
Highly suited for synthesizing unsymmetrical bidentate catecholate ligands. The orthogonal reactivity allows chemists to couple a bulky steric directing group at the 3-position while retaining the electron-withdrawing chlorine at the 5-position to finely tune the electronics of the metal center [2].
Serves as a critical building block for specialized benzodioxole-based pesticides or fungicides. The pre-installed halogens allow for stepwise, regioselective functionalization required to build complex multi-ring systems without the yield losses associated with symmetrical redundancy [3].